tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate
Description
tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate is a carbamate derivative featuring dual tert-butoxycarbonyl (Boc) protections on a nitrogen atom attached to a 2-bromopyridin-3-yl moiety. This compound is structurally distinct due to its dual Boc groups, which enhance steric protection of the nitrogen center, and the bromine atom at the pyridine’s 2-position, a strategic site for cross-coupling reactions. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly for functionalizing heterocyclic scaffolds in kinase inhibitors or bioactive molecules .
Propriétés
IUPAC Name |
tert-butyl N-(2-bromopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-8-7-9-17-11(10)16/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQXBQYBGAGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(N=CC=C1)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate (CAS No. 1562233-04-8) is a carbamate compound characterized by its unique molecular structure, which includes a pyridine ring and a tert-butoxycarbonyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The molecular formula of this compound is , with a molecular weight of approximately 373.25 g/mol. Its structure can be represented by the following SMILES notation: CC(C)(C)OC(=O)N(C(=O)C1=CC(=CN=C1)Br)C(=O)O.
| Property | Value |
|---|---|
| Molecular Formula | C15H21BrN2O4 |
| Molecular Weight | 373.25 g/mol |
| Boiling Point | 405.9 °C (predicted) |
| Density | 1.352 g/cm³ (predicted) |
| pKa | -0.42 (predicted) |
Biological Activity Overview
Recent studies have explored the biological activity of tert-butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate, focusing on its potential as an inhibitor in various biochemical pathways.
Inhibitory Activity
- Kinase Inhibition : The compound has shown promise as an inhibitor of several kinases, which are critical in various signaling pathways involved in cancer and neurodegenerative diseases. For instance, studies indicate that modifications on the pyridine ring can enhance its inhibitory potency against kinases such as GSK-3β and IKK-β, which are implicated in Alzheimer's disease pathology and other conditions .
- Neuroprotective Effects : In vitro assays have demonstrated that this compound may offer neuroprotective benefits by inhibiting amyloidogenesis, a key process in Alzheimer's disease progression. Its ability to modulate multiple targets suggests potential for multi-target therapeutic strategies .
Study 1: GSK-3β Inhibition
In a recent study, various derivatives of similar compounds were tested for their inhibitory effects on GSK-3β. The results indicated that compounds with structural similarities to tert-butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate exhibited IC50 values ranging from 10 to over 1300 nM, highlighting the potential of this class of compounds in therapeutic applications .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxicity of related compounds in mouse hippocampal neuronal cells (HT-22). The findings revealed that certain derivatives did not significantly reduce cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .
Applications De Recherche Scientifique
GSK-3β Inhibition
One of the notable applications of tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate is as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various neurodegenerative diseases, including Alzheimer's disease. Research has shown that compounds similar to tert-butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate can effectively inhibit GSK-3β activity, leading to reduced amyloid plaque formation and improved neuronal health .
Anticancer Activity
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, molecular docking studies have suggested that certain pyridine derivatives can interact with cancer-related targets, potentially leading to new treatments for lung cancer . The presence of the bromine atom in the structure enhances its reactivity and selectivity towards biological targets.
Synthesis of Complex Molecules
tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various bioactive molecules through coupling reactions and other synthetic methodologies. The bromine atom allows for further functionalization, making it a valuable building block in the development of complex organic compounds .
Case Study 1: GSK-3β Inhibitors Development
In a recent study focused on developing new GSK-3β inhibitors, researchers synthesized a series of compounds based on the scaffold provided by tert-butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate. The study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity against GSK-3β and suggesting potential therapeutic applications for neurodegenerative diseases .
Case Study 2: Anticancer Drug Design
Another research effort explored the use of pyridine-based carbamates, including tert-butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate, in designing novel anticancer agents. The study employed molecular docking techniques to predict interactions with key proteins involved in cancer progression, yielding promising candidates for further development .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood by comparing it to related carbamates and Boc-protected heterocycles. Below is a detailed analysis:
Structural Analogues
Functional Differences
- Dual Boc Protection: The target compound’s dual Boc groups confer exceptional stability against nucleophilic and basic conditions compared to mono-Boc analogs like tert-Butyl (2-bromopyridin-3-yl)carbamate. Deprotection requires stronger acids (e.g., trifluoroacetic acid) .
- Bromine Reactivity: The 2-bromopyridine moiety facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, distinguishing it from non-halogenated analogues (e.g., bicyclo or pyrrolidine derivatives in ).
- Scaffold Flexibility : Unlike rigid bicyclo or spiro systems (e.g., ), the pyridine ring offers planar geometry, enabling π-π stacking in drug-receptor interactions.
Crystallographic Insights
Crystallographic tools like SHELX and Mercury enable structural comparisons. For example:
- The dual Boc groups may induce distinct hydrogen-bonding patterns compared to mono-Boc analogs, affecting crystallinity.
- Bromine’s electronegativity could influence molecular packing via halogen bonding, a feature absent in fluorine-containing analogues like trans-2-fluorocyclopentan-1-amine hydrochloride .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate?
- Methodology : The compound can be synthesized via sequential carbamate protection. First, react 2-bromo-3-aminopyridine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions. A second tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. Monitor reaction progress via TLC and purify by column chromatography .
- Key Considerations : Low temperatures (0–5°C) minimize side reactions like hydrolysis. Yield optimization requires strict anhydrous conditions and stoichiometric control of Boc reagents.
Q. How should researchers characterize this compound spectroscopically?
- Techniques :
- NMR : ¹H NMR reveals proton environments: the pyridine ring protons (δ 7.0–8.5 ppm), tert-butyl groups (δ 1.2–1.5 ppm), and carbamate NH (if deprotected). ¹³C NMR confirms carbonyl carbons (δ 150–155 ppm) and quaternary carbons in Boc groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with bromine isotopes (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How does the bromine substituent on the pyridine ring influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The 2-bromo group acts as a leaving site in Suzuki-Miyaura couplings. For example, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (1–5 mol%) in THF/H₂O at 80°C yields biaryl derivatives. The ortho-position bromine enhances regioselectivity due to steric and electronic effects .
- Data Contradictions : While bromine typically accelerates oxidative addition in Pd catalysis, competing side reactions (e.g., debromination) may occur at high temperatures. Optimize using ligands like XPhos to suppress undesired pathways .
Q. What crystallographic techniques are suitable for resolving the compound’s solid-state structure?
- Tools :
- SHELXL : Refine single-crystal X-ray diffraction data to determine bond lengths, angles, and torsional strain. The bromine atom’s heavy atom effect aids phasing .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in tert-butyl groups. Compare with similar carbamates (e.g., tert-butyl (4-chloropyridin-3-yl)carbamate) to identify packing motifs .
Q. How does this compound compare to other Boc-protected pyridine derivatives in medicinal chemistry?
- Structural Analysis : The dual Boc groups enhance solubility in organic solvents while the bromine enables late-stage functionalization. Unlike tert-butyl (2-methoxypyridin-3-yl)carbamate, the bromine substituent allows for targeted cross-coupling in drug conjugate synthesis .
- Biological Relevance : While direct bioactivity data is limited, analogs with similar scaffolds (e.g., tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate) show promise in kinase inhibition assays .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
